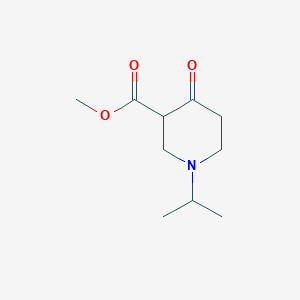
Methanesulfonic acid;non-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid;non-3-en-1-ol is a compound that combines the properties of methanesulfonic acid and non-3-en-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H. It is a colorless liquid that is highly soluble in water and organic solvents. Non-3-en-1-ol is an unsaturated alcohol with the molecular formula C9H18O. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through various methods. One common method involves the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the electrochemical sulfonation of methane in the presence of oleum . Non-3-en-1-ol can be synthesized through the hydroboration-oxidation of non-3-ene, which involves the addition of borane followed by oxidation with hydrogen peroxide.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification . This method is used by companies such as Arkema to produce high-purity methanesulfonic acid. Non-3-en-1-ol is produced industrially through the hydroboration-oxidation process, which is scalable and efficient.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.
Reduction: It can be reduced to form methanesulfonate salts.
Substitution: Methanesulfonic acid can react with alcohols to form esters.
Non-3-en-1-ol undergoes reactions such as:
Oxidation: Non-3-en-1-ol can be oxidized to form non-3-en-1-one.
Reduction: It can be reduced to form non-3-en-1-ol.
Substitution: Non-3-en-1-ol can react with acids to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent for both methanesulfonic acid and non-3-en-1-ol.
Reduction: Sodium borohydride is used as a reducing agent.
Substitution: Sulfuric acid is used as a catalyst for esterification reactions.
Major Products Formed
Methanesulfonic acid: Methanesulfonic acid anhydride, methanesulfonate salts, and esters.
Non-3-en-1-ol: Non-3-en-1-one, non-3-en-1-ol, and esters.
Aplicaciones Científicas De Investigación
Methanesulfonic acid;non-3-en-1-ol has various applications in scientific research:
Chemistry: Used as a catalyst in esterification and alkylation reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of biodiesel and as an electrolyte in redox flow batteries.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic acid: Similar to methanesulfonic acid but with a trifluoromethyl group instead of a methyl group.
p-Toluenesulfonic acid: A solid compound with similar acidic properties.
Uniqueness
Methanesulfonic acid;non-3-en-1-ol is unique due to its combination of strong acidity from methanesulfonic acid and the reactivity of the unsaturated alcohol non-3-en-1-ol. This combination allows for a wide range of applications in various fields, making it a valuable compound in both research and industry.
Propiedades
| 112777-73-8 | |
Fórmula molecular |
C10H22O4S |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
methanesulfonic acid;non-3-en-1-ol |
InChI |
InChI=1S/C9H18O.CH4O3S/c1-2-3-4-5-6-7-8-9-10;1-5(2,3)4/h6-7,10H,2-5,8-9H2,1H3;1H3,(H,2,3,4) |
Clave InChI |
VMUWKKRKBCGVFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCO.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)

![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
